molecular formula C6H3ClN2 B1590324 5-Chloro-3-cyanopyridine CAS No. 51269-82-0

5-Chloro-3-cyanopyridine

Cat. No.: B1590324
CAS No.: 51269-82-0
M. Wt: 138.55 g/mol
InChI Key: VHVCXRPJVSZARD-UHFFFAOYSA-N
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Description

5-Chloro-3-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It consists of a pyridine ring substituted with a chlorine atom at the 5-position and a nitrile group at the 3-position. This compound is a derivative of pyridine and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-3-cyanopyridine can be synthesized through several methods. One common method involves the chlorination of 3-cyanopyridine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.

Another method involves the reaction of 3-cyanopyridine N-oxide with a chlorinating agent. This method provides a more selective approach to obtaining this compound by avoiding over-chlorination and other side reactions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyanopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is typically carried out in the presence of a base and a suitable solvent.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary or secondary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atom.

    Reduction: 5-Chloro-3-aminopyridine.

    Oxidation: this compound N-oxide and other oxidized derivatives.

Scientific Research Applications

5-Chloro-3-cyanopyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: Lacks the chlorine substituent at the 5-position. It is used as a precursor for the synthesis of nicotinamide (vitamin B3).

    5-Bromo-3-cyanopyridine: Similar structure with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different physical properties and applications.

    5-Fluoro-3-cyanopyridine: Contains a fluorine atom at the 5-position.

Uniqueness

5-Chloro-3-cyanopyridine is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct reactivity and properties. The chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. Additionally, the nitrile group provides versatility in further chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCXRPJVSZARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505527
Record name 5-Chloropyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51269-82-0
Record name 5-Chloro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51269-82-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridine-3-carbonitrile
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Synthesis routes and methods

Procedure details

A mixture of 3,5-dichloropyridine (4.23 g, 28.6 mmol), CuCN (3.07 g, 34.3 mmol), and argon-bubbled NMP (8 mL) was placed in a 40 mL scintillation vial, flushed with argon for 1 min, and then quickly capped and stirred under argon at 210° C. for 3 h. The dark brown easily stirred solution was allowed to cool somewhat, and was then poured into concentrated NH4OH (50 mL) on an ice bath, and stirred vigorously for 5 min. DCM (50 mL) was added, the bilayer was stirred for an additional 5 min, and then filtered. The lower dark amber organic layer was saved, and the dark blue aqueous layer was extracted with DCM (2×50 mL). The organic layers were combined and washed with NH4OH (1×30 mL), 4 M NaCl (1×30 mL), dried (Na2SO4), and concentrated to give an amber oil heavily contaminated with NMP. Silica flash chromatography of this residue (90 mm×6″ column; 6:1 hex/EtOAc eluent; 100 mL fractions; fractions 15-19 combined) afforded, after rotary evaporation at 40° C., the title compound as brilliant white microcrystals (891 mg, 22%).
Quantity
4.23 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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